molecular formula C8H7F2NO3 B2812802 Methyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 899452-29-0

Methyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B2812802
CAS No.: 899452-29-0
M. Wt: 203.145
InChI Key: NUBJNRRPDIFIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is an organic compound with significant interest in various fields of scientific research This compound features a difluoromethyl group, which is known for enhancing the biological activity and metabolic stability of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide or through the use of difluorocarbene precursors under appropriate conditions.

    Esterification: The carboxylic acid group on the pyridine ring can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Reduction of the carbonyl group in the pyridine ring can yield the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Difluoromethyl ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amides, thioesters, or other ester derivatives.

Scientific Research Applications

Methyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to inhibition or modulation of their activity. The pyridine ring and ester group also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate: Similar structure but with a trifluoromethyl group, which may exhibit different reactivity and biological activity.

    Ethyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate: Similar structure but with an ethyl ester group, potentially affecting its solubility and reactivity.

    Methyl 1-(difluoromethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate: Contains a quinoline ring instead of a pyridine ring, which may alter its chemical and biological properties.

Uniqueness

Methyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

methyl 1-(difluoromethyl)-2-oxopyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-14-7(13)5-2-3-11(8(9)10)6(12)4-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBJNRRPDIFIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N(C=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.